molecular formula C12H20Cl2N2 B8249113 [1-(Pyridin-3-ylmethyl)cyclopentyl]methanamine;dihydrochloride

[1-(Pyridin-3-ylmethyl)cyclopentyl]methanamine;dihydrochloride

Cat. No.: B8249113
M. Wt: 263.20 g/mol
InChI Key: RVGDKKGEKQQDLH-UHFFFAOYSA-N
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Description

[1-(Pyridin-3-ylmethyl)cyclopentyl]methanamine;dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopentyl group attached to a methanamine moiety, which is further linked to a pyridin-3-ylmethyl group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Properties

IUPAC Name

[1-(pyridin-3-ylmethyl)cyclopentyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-10-12(5-1-2-6-12)8-11-4-3-7-14-9-11;;/h3-4,7,9H,1-2,5-6,8,10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGDKKGEKQQDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CN=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pyridin-3-ylmethyl)cyclopentyl]methanamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridin-3-ylmethyl Intermediate: This step involves the alkylation of pyridine with an appropriate alkyl halide under basic conditions.

    Cyclopentylation: The pyridin-3-ylmethyl intermediate is then reacted with cyclopentyl bromide in the presence of a strong base to form the cyclopentyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(Pyridin-3-ylmethyl)cyclopentyl]methanamine;dihydrochloride: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

[1-(Pyridin-3-ylmethyl)cyclopentyl]methanamine;dihydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(Pyridin-3-ylmethyl)cyclopentyl]methanamine;dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[1-(Pyridin-3-ylmethyl)cyclopentyl]methanamine;dihydrochloride: can be compared with other similar compounds, such as:

  • [1-(Pyridin-2-ylmethyl)cyclopentyl]methanamine;dihydrochloride
  • [1-(Pyridin-4-ylmethyl)cyclopentyl]methanamine;dihydrochloride

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The unique positioning of the pyridinyl group in This compound

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